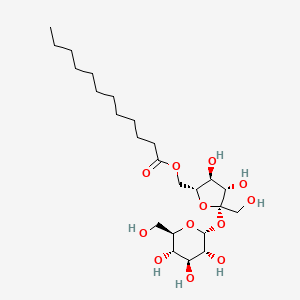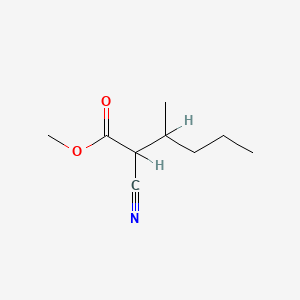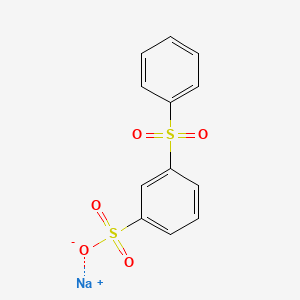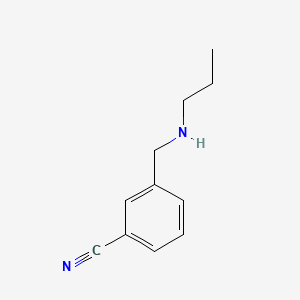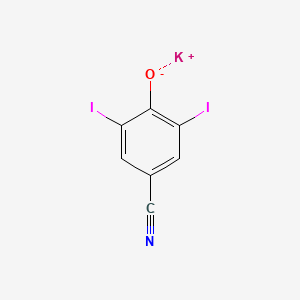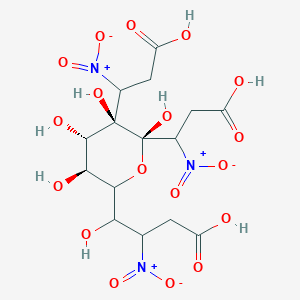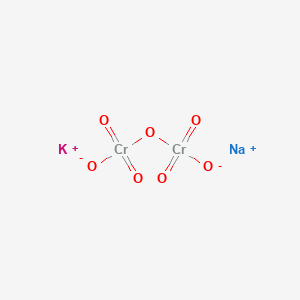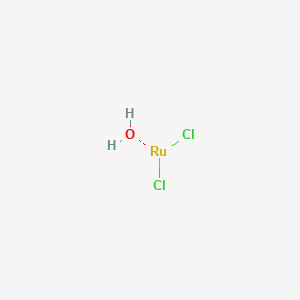
Ruthenium chloride hydroxide (RuCl2(OH))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium chloride hydroxide (RuCl₂(OH)) is a compound of ruthenium, a transition metal belonging to the platinum group. Ruthenium is known for its versatile oxidation states and catalytic properties. Ruthenium chloride hydroxide is a coordination compound that finds applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium chloride hydroxide can be synthesized through several methods. One common method involves the reaction of ruthenium tetroxide (RuO₄) with hydrochloric acid (HCl) and subsequent evaporation of the solution . Another method includes the reaction of ruthenium metal with chlorine gas in the presence of water, leading to the formation of ruthenium chloride hydroxide .
Industrial Production Methods: Industrial production of ruthenium chloride hydroxide often involves the chlorination of ruthenium metal at high temperatures, followed by hydrolysis to form the hydroxide compound. The process requires careful control of reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Ruthenium chloride hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds such as ruthenium tetroxide (RuO₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chlorine gas (Cl₂) in acidic conditions.
Reduction: Hydrogen gas (H₂) or sodium borohydride (NaBH₄) in aqueous or organic solvents.
Substitution: Phosphines (e.g., triphenylphosphine) or amines (e.g., ethylenediamine) under reflux conditions.
Major Products:
Oxidation: Ruthenium tetroxide (RuO₄).
Reduction: Ruthenium(II) complexes.
Substitution: Various ruthenium coordination complexes.
Scientific Research Applications
Ruthenium chloride hydroxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ruthenium chloride hydroxide involves its ability to undergo redox reactions and form coordination complexes with various ligands. In biological systems, ruthenium complexes can interact with DNA, leading to the formation of DNA adducts that inhibit replication and transcription, ultimately inducing cell death . The compound’s catalytic properties are attributed to its ability to facilitate electron transfer reactions, making it an effective catalyst in various chemical transformations .
Comparison with Similar Compounds
Ruthenium(III) chloride (RuCl₃): A common precursor in ruthenium chemistry, known for its catalytic properties.
Ruthenium tetroxide (RuO₄): A strong oxidizing agent used in organic synthesis and purification of ruthenium.
Ruthenium(IV) oxide (RuO₂): Used in electrochemical applications and as a catalyst.
Uniqueness: Ruthenium chloride hydroxide is unique due to its specific coordination environment and ability to form stable complexes with a variety of ligands. Its versatility in oxidation states and catalytic properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
29398-64-9 |
|---|---|
Molecular Formula |
Cl2H2ORu |
Molecular Weight |
190.0 g/mol |
IUPAC Name |
dichlororuthenium;hydrate |
InChI |
InChI=1S/2ClH.H2O.Ru/h2*1H;1H2;/q;;;+2/p-2 |
InChI Key |
YHOBKUYNQOIGKG-UHFFFAOYSA-L |
Canonical SMILES |
O.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


